molecular formula C6H15NO2S B14048564 2-(2-(2-Aminoethoxy)ethoxy)ethane-1-thiol

2-(2-(2-Aminoethoxy)ethoxy)ethane-1-thiol

Cat. No.: B14048564
M. Wt: 165.26 g/mol
InChI Key: FNNONORWBCKUPH-UHFFFAOYSA-N
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Description

Ethanethiol, 2-[2-(2-aminoethoxy)ethoxy]- is a chemical compound with the molecular formula C8H19NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethanethiol group and multiple ethoxy and aminoethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanethiol, 2-[2-(2-aminoethoxy)ethoxy]- can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of ethanethiol with ethylene oxide to form 2-(2-ethoxyethoxy)ethanethiol. This intermediate is then reacted with 2-aminoethanol under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of ethanethiol, 2-[2-(2-aminoethoxy)ethoxy]- typically involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-[2-(2-aminoethoxy)ethoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydride or sodium methoxide are employed[][4].

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

Ethanethiol, 2-[2-(2-aminoethoxy)ethoxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanethiol, 2-[2-(2-aminoethoxy)ethoxy]- involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The ethoxy and aminoethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanethiol, 2-[2-(2-aminoethoxy)ethoxy]- is unique due to the presence of the ethanethiol group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where thiol functionality is required .

Properties

Molecular Formula

C6H15NO2S

Molecular Weight

165.26 g/mol

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]ethanethiol

InChI

InChI=1S/C6H15NO2S/c7-1-2-8-3-4-9-5-6-10/h10H,1-7H2

InChI Key

FNNONORWBCKUPH-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCS)N

Related CAS

153273-95-1

Origin of Product

United States

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